Alseroxylon

Description

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Colestipol is a lipid-lowering polymer that binds with bile acids in the intestine forming a complex that is excreted in the feces. This non-systemic action results in a continuous, partial removal of bile acids from the enterohepatic circulation preventing their reabsorption. This increased fecal loss of bile acids due to colestipol hydrochloride administration leads to increased oxidation of cholesterol to bile acids. This results in an increase in the number of hepatic low-density lipoprotein (LDL) receptors, and consequently an increased uptake of LDL and a decrease in serum/plasma beta lipoprotein or total and LDL cholesterol levels. Although hydrochloride produces an increase in the hepatic synthesis of cholesterol in man, serum cholesterol levels fall. |

|---|---|

CAS No. |

90366-83-9 |

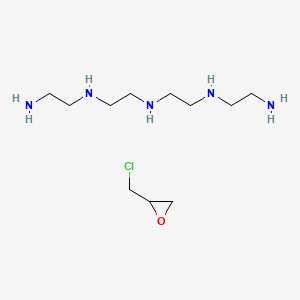

Molecular Formula |

C11H28ClN5O |

Molecular Weight |

281.83 g/mol |

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |

InChI |

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |

InChI Key |

GMRWGQCZJGVHKL-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Canonical SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Related CAS |

26658-42-4 |

solubility |

Insoluble |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Alseroxylon on Norepinephrine Vesicular Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Alseroxylon, a standardized alkaloidal fraction from Rauwolfia serpentina, with a primary focus on its interaction with norepinephrine (B1679862) transport. Contrary to targeting synaptic reuptake, this compound's principal mechanism involves the inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of norepinephrine stores within presynaptic neurons. This guide details the molecular interactions, presents relevant quantitative data, outlines experimental protocols for studying these effects, and provides visual representations of the key pathways and experimental workflows.

Introduction

This compound is a complex mixture of indole (B1671886) alkaloids derived from the roots of Rauwolfia serpentina.[1] Historically used in the management of hypertension, its pharmacological activity is primarily attributed to its rich alkaloid content, with reserpine (B192253) being the most prominent and well-characterized active component.[1] The therapeutic and physiological effects of this compound stem from its profound impact on the sympathetic nervous system, specifically through the modulation of norepinephrine signaling. This guide elucidates the core mechanism by which this compound exerts its effects, distinguishing it from classical norepinephrine reuptake inhibitors.

Core Mechanism of Action: Inhibition of VMAT2

The primary molecular target of the active constituents of this compound, particularly reserpine, is the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a crucial protein located on the membrane of synaptic vesicles within presynaptic nerve terminals.[2] Its function is to transport monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, from the cytoplasm into the vesicles, a process essential for their storage and subsequent release into the synaptic cleft.[2]

The alkaloids within this compound, most notably reserpine, act as potent and irreversible inhibitors of VMAT2.[3] By binding to VMAT2, these alkaloids block the transporter's function, preventing the sequestration of norepinephrine into synaptic vesicles.[4] This leads to an accumulation of norepinephrine in the cytoplasm, where it is vulnerable to degradation by monoamine oxidase (MAO). The consequential depletion of vesicular norepinephrine stores results in a diminished release of the neurotransmitter upon nerve stimulation, leading to a reduction in sympathetic tone.

It is critical to differentiate this mechanism from that of norepinephrine reuptake inhibitors (NRIs), which block the norepinephrine transporter (NET) located on the presynaptic plasma membrane.[5] While NRIs increase the concentration of norepinephrine in the synaptic cleft, this compound and its active components lead to a long-term depletion of norepinephrine from the neuron.

Signaling Pathways and Logical Relationships

To visualize the intricate processes involved, the following diagrams illustrate the norepinephrine signaling pathway and the inhibitory action of this compound, as well as a typical experimental workflow for assessing VMAT2 inhibition.

Caption: Norepinephrine signaling pathway and the inhibitory site of this compound.

References

Alseroxylon: A Technical Guide on its Discovery and Historical Role in Hypertension Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon (B1665727), a purified fat-soluble extract from the roots of Rauwolfia serpentina, represents a significant chapter in the history of hypertension management.[1] Before the advent of synthetic beta-blockers and ACE inhibitors, this complex mixture of alkaloids offered a novel therapeutic approach to lowering blood pressure. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and clinical evaluation of this compound, with a focus on the foundational research that established its place in medicine. While this compound has been largely discontinued (B1498344) in the United States, its story offers valuable insights into the evolution of antihypertensive therapy and the pharmacological potential of natural products.[1]

Discovery and Historical Context

The journey of this compound begins with the traditional use of Rauwolfia serpentina in Indian Ayurvedic medicine for a variety of ailments, including insanity, fever, and snakebites. The plant's calming effects led to its investigation for the treatment of hypertension.

In the mid-20th century, researchers began to isolate and characterize the active compounds within Rauwolfia serpentina. While reserpine (B192253) became the most well-known of these alkaloids, a purified fat-soluble extract known as the This compound fraction was also developed. This fraction contained reserpine along with other nonadrenolytic amorphous alkaloids.[1] The rationale for using a purified fraction rather than the whole root was to provide a more standardized and potentially better-tolerated therapeutic agent.

Key publications in the 1950s, such as those by Tuchman and Crumpton (1955) and Green and Davolos (1956), were pivotal in evaluating the clinical efficacy and safety of this compound in comparison to the crude Rauwolfia root and the isolated alkaloid, reserpine. These studies, though lacking the rigorous design of modern clinical trials, laid the groundwork for the use of Rauwolfia alkaloids in Western medicine.

Mechanism of Action

The primary mechanism of action of this compound is attributed to its reserpine content, which acts as a norepinephrine (B1679862) reuptake inhibitor.[1] Reserpine and related alkaloids interfere with the storage of catecholamines (norepinephrine, dopamine) and serotonin (B10506) in presynaptic vesicles of nerve endings in the central and peripheral nervous systems.

By irreversibly blocking the vesicular monoamine transporter (VMAT), these alkaloids prevent the uptake and storage of neurotransmitters. This leads to their depletion from nerve terminals, resulting in a decrease in sympathetic tone, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure. The other alkaloids present in the this compound fraction may contribute to its overall therapeutic effect and side effect profile.

Experimental Protocols

The precise, proprietary methods for the industrial-scale production of the this compound fraction (commercial names included Rauwiloid) are not extensively detailed in publicly available literature. However, based on general phytochemical extraction techniques of the era for Rauwolfia serpentina, a likely experimental workflow can be outlined.

General Extraction and Fractionation of Rauwolfia Alkaloids

The following represents a generalized protocol for the extraction of alkaloids from Rauwolfia serpentina root, which would be a precursor to the specific purification of the this compound fraction.

Quantitative Data from Clinical Studies

Table 1: Dosage and Antihypertensive Efficacy of this compound

| Study (Year) | Drug Formulation | Daily Dosage Range | Mean Blood Pressure Reduction (Systolic/Diastolic) | Duration of Treatment |

| Dennis et al. (1954) | This compound (Rauwiloid) | 4 mg | Not explicitly stated in abstract | Long-term |

| Tuchman & Crumpton (1955) | This compound derivative | Not explicitly stated in abstract | Comparison with crude root and single alkaloid | Not specified |

| Green & Davolos (1956) | This compound fraction | Not explicitly stated in abstract | Comparison with crude Rauwolfia serpentina | Long-term |

Note: The precise mean blood pressure reductions from these specific studies are not available in the abstracts. The data is presented to reflect the comparative nature of these early trials.

Table 2: Reported Side Effects of this compound and Other Rauwolfia Preparations

| Side Effect | Incidence/Severity | Notes |

| Nasal Congestion | Common | A frequently reported side effect of Rauwolfia alkaloids. |

| Drowsiness/Sedation | Common | Related to the central nervous system effects of the alkaloids. |

| Mental Depression | Can be severe, especially at higher doses | A significant concern that led to decreased use of Rauwolfia alkaloids. |

| Weight Gain | Reported | |

| Bradycardia | Possible | Consistent with the sympatholytic action of the drug. |

| Gastrointestinal Disturbances | Occasional |

Conclusion

This compound holds a significant place in the history of pharmacology as a bridge between traditional herbal remedies and modern antihypertensive drugs. As a purified, standardized fraction of Rauwolfia serpentina, it represented an important step forward in the consistency and clinical evaluation of plant-derived medicines. While its use has been superseded by newer agents with more favorable side-effect profiles, the study of this compound and its constituent alkaloids, particularly reserpine, has provided fundamental insights into the neurochemical basis of blood pressure regulation. For drug development professionals, the story of this compound serves as a compelling case study in the discovery, development, and eventual decline of a natural product-based therapeutic.

References

Alseroxylon: A Technical Guide to its Relationship with Rauwolfia serpentina Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of alseroxylon (B1665727), a fat-soluble alkaloid extract from Rauwolfia serpentina. It details the complex relationship between this multi-component mixture and its constituent alkaloids, primarily focusing on reserpine (B192253). This document outlines the chemical composition, extraction and purification methodologies, and comparative pharmacology of this compound and its principal alkaloids. Detailed experimental protocols for extraction and analysis are provided, alongside a quantitative comparison of their therapeutic and adverse effects. The synergistic action of the alkaloid mixture is explored through an examination of their individual mechanisms of action, visualized through signaling pathway diagrams. This guide serves as a comprehensive resource for researchers and professionals involved in the study and development of therapeutic agents derived from Rauwolfia serpentina.

Introduction

This compound is a purified, fat-soluble extract derived from the roots of Rauwolfia serpentina, a plant with a long history in traditional medicine for treating hypertension and psychiatric disorders. Unlike isolated alkaloids such as reserpine, this compound is a complex mixture of pharmacologically active compounds. This guide elucidates the chemical and therapeutic intricacies of this compound, highlighting its relationship with the broader spectrum of Rauwolfia serpentina alkaloids.

Chemical Composition of this compound

This compound is primarily composed of reserpine and other structurally related indole (B1671886) alkaloids. While reserpine is the most abundant and potent antihypertensive agent in the mixture, the presence of other alkaloids contributes to the overall pharmacological profile of this compound, potentially offering a synergistic effect and a modified side-effect profile compared to pure reserpine. The major alkaloidal constituents of this compound are detailed in the table below.

Table 1: Major Alkaloids in the this compound Fraction

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Typical Percentage in this compound Fraction | Key Pharmacological Role |

| Reserpine | C₃₃H₄₀N₂O₉ | 608.68 | Varies, major component | VMAT2 Inhibitor, Antihypertensive, Sedative |

| Rescinnamine | C₃₅H₄₂N₂O₉ | 634.72 | Significant component | ACE Inhibitor, Antihypertensive |

| Ajmaline | C₂₀H₂₆N₂O₂ | 326.43 | Minor component | Sodium Channel Blocker, Antiarrhythmic |

| Serpentine | C₂₁H₂₂N₂O₃ | 350.41 | Minor component | Antipsychotic properties |

| Yohimbine (B192690) | C₂₁H₂₆N₂O₃ | 354.44 | Minor component | α₂-Adrenergic Antagonist |

Note: The exact percentage composition of alkaloids in the this compound fraction can vary depending on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed.

Extraction and Purification of this compound

The isolation of the this compound fraction from Rauwolfia serpentina roots involves a multi-step process designed to selectively extract the fat-soluble alkaloids.

Logical Workflow for this compound Production

Caption: Production workflow for this compound.

Comparative Pharmacology

The therapeutic effects of this compound are a result of the combined actions of its constituent alkaloids. While reserpine's depletion of neurotransmitters is the primary mechanism for its antihypertensive and sedative effects, other alkaloids modulate this activity.

Table 2: Comparative Hypotensive Efficacy

| Compound | Average Daily Dose for Similar Hypotensive Effect | Primary Mechanism of Hypotensive Action |

| Reserpine | 0.5 mg[1] | VMAT2 inhibition, leading to depletion of norepinephrine. |

| This compound | 4.5 mg[1] | Combined VMAT2 inhibition, ACE inhibition, and other synergistic effects. |

| Deserpidine | Similar to Reserpine | VMAT2 inhibition. |

| Rescinnamine | 1.5 mg (less potent than reserpine)[1] | Angiotensin-Converting Enzyme (ACE) inhibition.[2] |

Table 3: Comparative Side Effect Profiles

| Side Effect | This compound | Reserpine | Notes |

| Lethargy and Depression | Less common than with reserpine.[1] | More common. | The presence of other alkaloids in this compound may mitigate some of the central nervous system depressant effects of reserpine. |

| Nasal Congestion | Present | Present | A common side effect of Rauwolfia alkaloids. |

| Gastrointestinal Disturbances | Present | Present | Includes nausea, vomiting, and diarrhea. |

Mechanism of Action: A Synergistic Approach

The overall pharmacological effect of this compound is not solely attributable to reserpine. The other alkaloids present in the extract contribute to its therapeutic profile through different mechanisms.

Reserpine: VMAT2 Inhibition

Reserpine irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2), preventing the uptake of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) into synaptic vesicles. This leads to their depletion in the synapse and a reduction in sympathetic tone, resulting in a lowering of blood pressure.

Caption: Reserpine's inhibition of VMAT2.

Synergistic Actions of this compound Alkaloids

The combination of alkaloids in this compound provides a multi-pronged therapeutic approach.

Caption: Synergistic mechanisms of this compound.

Experimental Protocols

Protocol for Extraction of this compound Fraction

This protocol describes a general method for the laboratory-scale extraction of the this compound fraction from Rauwolfia serpentina root powder.

Materials:

-

Dried and finely powdered roots of Rauwolfia serpentina

-

Ethanol (95%)

-

Distilled water

-

Separatory funnel

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Beakers and flasks

Procedure:

-

Maceration: Weigh 100 g of powdered Rauwolfia serpentina root and place it in a 1 L Erlenmeyer flask. Add 500 mL of 95% ethanol and securely stopper the flask.

-

Allow the mixture to macerate for 72 hours at room temperature with occasional shaking.

-

Filtration: Filter the ethanolic extract through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the maceration and filtration process with the remaining plant material twice more to ensure complete extraction of the alkaloids.

-

Concentration: Combine all the ethanolic filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid mass is obtained.

-

Solvent-Solvent Partitioning: Dissolve the concentrated extract in 200 mL of distilled water. Transfer the aqueous solution to a 1 L separatory funnel.

-

Add 200 mL of chloroform to the separatory funnel. Shake vigorously for 10 minutes and then allow the layers to separate.

-

Collect the lower chloroform layer, which contains the fat-soluble alkaloids (the this compound fraction).

-

Repeat the chloroform extraction three times to ensure complete transfer of the this compound fraction.

-

Final Concentration: Combine the chloroform extracts and evaporate the solvent using a rotary evaporator to obtain the crude this compound fraction as a solid residue.

Protocol for HPLC Analysis of Rauwolfia Alkaloids

This protocol provides a high-performance liquid chromatography (HPLC) method for the separation and quantification of major alkaloids in Rauwolfia serpentina extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile:Phosphate (B84403) Buffer (35:65 v/v).[3] The phosphate buffer can be prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH to a suitable value (e.g., 3.0) with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 268 nm.[3]

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Procedure:

-

Standard Preparation: Prepare stock solutions of reserpine, rescinnamine, ajmaline, serpentine, and yohimbine standards (e.g., 1 mg/mL) in methanol (B129727). Prepare a series of working standard solutions of different concentrations by diluting the stock solutions with the mobile phase.

-

Sample Preparation: Accurately weigh a known amount of the this compound extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each alkaloid in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Protocol for Spectrofluorometric Assay of Reserpine-Rescinnamine Group Alkaloids

This method is suitable for the quantitative determination of the total reserpine-rescinnamine group of alkaloids.[4]

Materials:

-

This compound extract

-

Dimethylsulfoxide (DMSO)-methanol mixture

-

0.5N Sulfuric acid (H₂SO₄)

-

Chloroform

-

0.1N Sodium hydroxide (B78521) (NaOH)-Celite column

-

Silica (B1680970) gel column

-

Methanol

-

Nitrous acid solution (freshly prepared)

-

Spectrofluorometer

Procedure:

-

Extraction: Dissolve a known amount of the this compound extract in a DMSO-methanol mixture.

-

Acidification and Chloroform Extraction: Dilute the solution with 0.5N H₂SO₄ and extract the alkaloids into chloroform.

-

Column Chromatography:

-

Pass the chloroform extract through a 0.1N NaOH-Celite column to remove acidic impurities.

-

Pass the eluate through a silica gel column to trap the weakly basic alkaloids.

-

-

Elution: Elute the trapped alkaloids from the silica gel column with a methanol mixture.

-

Derivatization: Treat a portion of the eluate with nitrous acid. This reaction specifically oxidizes the reserpine-rescinnamine group of alkaloids to produce a fluorescent product.

-

Fluorometric Measurement: Measure the fluorescence intensity of the oxidized product using a spectrofluorometer.

-

Quantification: Determine the concentration of the reserpine-rescinnamine group alkaloids by comparing the fluorescence intensity to that of a standard solution of reserpine treated in the same manner.

Conclusion

This compound represents a complex and historically significant therapeutic agent derived from Rauwolfia serpentina. Its pharmacological activity is a result of the synergistic interplay of its constituent alkaloids, with reserpine being the principal but not sole contributor. This guide has provided a detailed technical overview of this compound, from its chemical composition and extraction to its comparative pharmacology and mechanisms of action. The provided experimental protocols offer a foundation for further research and quality control of this multi-alkaloid preparation. A deeper understanding of the synergistic interactions within this compound may pave the way for the development of novel, multi-target therapeutic strategies for hypertension and other cardiovascular and neurological disorders.

References

Alseroxylon: A Technical Guide to its Chemical Composition and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon is a purified, fat-soluble extract derived from the root of the medicinal plant Rauwolfia serpentina. It represents a complex mixture of indole (B1671886) alkaloids and has been historically investigated for its therapeutic effects, particularly in the management of hypertension.[1] This technical guide provides an in-depth overview of the chemical composition, structure of its principal constituents, and the experimental methodologies used for their analysis. The primary active components of this compound exert their pharmacological effects by inhibiting the vesicular monoamine transporter (VMAT), which leads to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin.[1]

Chemical Composition

This compound is characterized by a rich and varied profile of indole alkaloids. While reserpine (B192253) is the most prominent and well-characterized crystalline alkaloid, the fraction also contains a complex mixture of other "amorphous alkaloids".[1] These amorphous components are part of the oleoresin fraction of the roots and are less easily crystallized or separated into single, pure compounds.[1] The exact quantitative composition of the this compound fraction can vary depending on the specific extraction and purification processes used. However, analysis of the source material, Rauwolfia serpentina root, provides a strong indication of the key constituents.

The major alkaloids identified in Rauwolfia serpentina root and therefore expected in the this compound fraction include reserpine, rescinnamine, ajmaline, yohimbine, and serpentine.

Table 1: Principal Alkaloids in Rauwolfia serpentina Root

| Alkaloid | Chemical Formula | Molecular Weight ( g/mol ) | Typical Content in Rauwolfia serpentina Root (mg/g dry weight) |

| Reserpine | C₃₃H₄₀N₂O₉ | 608.68 | 0.955[2] |

| Rescinnamine | C₃₅H₄₂N₂O₉ | 634.72 | Data not consistently available |

| Ajmaline | C₂₀H₂₆N₂O₂ | 326.44 | 0.817[2] |

| Yohimbine | C₂₁H₂₆N₂O₃ | 354.44 | 0.584[2] |

| Serpentine | C₂₁H₂₂N₂O₃ | 350.41 | Data not consistently available |

Note: The concentrations provided are from a specific study on Rauwolfia serpentina root extract and should be considered indicative. The relative abundance in the purified this compound fraction may differ.

Chemical Structures of Major Alkaloids

The principal alkaloids in this compound share a common indole nucleus but differ in their substituent groups, leading to variations in their pharmacological activity.

Caption: Chemical structures of the major alkaloids found in this compound.

Experimental Protocols

The isolation, purification, and quantification of the alkaloidal components of this compound involve a series of analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Fractionation of this compound

This protocol describes a general procedure for obtaining the this compound fraction from Rauwolfia serpentina roots.

Caption: Workflow for the extraction and fractionation of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Rauwolfia serpentina are subjected to exhaustive extraction using methanol (B129727) in a Soxhlet apparatus.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in a dilute hydrochloric acid solution and then partitioned with a non-polar organic solvent such as chloroform (B151607). The alkaloids, being basic, will remain in the acidic aqueous phase as their salts, while the fat-soluble, non-alkaloidal components will move to the organic phase.

-

Isolation of this compound Fraction: The acidic aqueous phase is then made alkaline (pH 9-10) with a base like ammonium (B1175870) hydroxide. The free alkaloids are then extracted with chloroform. This chloroform extract, upon evaporation, yields the this compound fraction, which is a mixture of fat-soluble alkaloids.

-

Further Purification: Individual alkaloids can be further purified from the this compound fraction using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of chloroform and methanol).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

This protocol details a reversed-phase HPLC method for the simultaneous quantification of major alkaloids in a Rauwolfia extract.

References

Biosynthesis of alkaloids within the Alseroxylon fraction

An In-depth Technical Guide on the Biosynthesis of Alkaloids within the Alseroxylon (B1665727) Fraction

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound fraction, a standardized extract from the roots of Rauwolfia serpentina, is a complex mixture of pharmacologically significant monoterpenoid indole (B1671886) alkaloids (MIAs).[1] Historically used for managing hypertension, its constituent alkaloids, most notably reserpine (B192253), ajmaline (B190527), and yohimbine (B192690), are subjects of intense research for their diverse biological activities.[1][2][3] Understanding the intricate biosynthetic pathways that produce these molecules is critical for metabolic engineering, synthetic biology applications, and the development of novel therapeutic agents. This technical guide provides a detailed exploration of the core biosynthetic pathways of key alkaloids found within the this compound fraction, outlines established experimental protocols for their extraction and analysis, presents quantitative data, and visualizes the complex molecular processes through detailed diagrams.

Introduction

The this compound Fraction: Definition, Source, and Significance

The this compound fraction is a purified, standardized mixture of alkaloids derived from the roots of the Indian snakeroot, Rauwolfia serpentina (Family: Apocynaceae).[1][4] This fraction contains a rich profile of indole alkaloids, including both well-defined crystalline compounds and a complex mixture of amorphous alkaloids.[1] The primary mechanism of action for its most prominent components involves the disruption of vesicular monoamine transport by inhibiting the vesicular monoamine transporter (VMAT), which leads to the depletion of neurotransmitters like norepinephrine, dopamine, and serotonin.[1] This activity has made the this compound fraction and its individual components invaluable tools in neuropharmacology and cardiovascular research.[1]

Major Alkaloids of the this compound Fraction

The pharmacological activity of the this compound fraction is attributable to a synergistic interplay of its constituent alkaloids. While reserpine is the most famous, many others contribute to its profile. The major alkaloids include:

-

Reserpine: A potent antihypertensive and tranquilizing agent.[4][5]

-

Ajmalicine: Used in the treatment of circulatory disorders.[9][10]

-

Rescinnamine: An ester alkaloid structurally related to reserpine.[1][4]

Core Biosynthetic Pathway: The Formation of Strictosidine (B192452)

The biosynthesis of virtually all monoterpenoid indole alkaloids originates from the condensation of two primary metabolic precursors: tryptamine (B22526) and secologanin.[9] Tryptamine is derived from the amino acid tryptophan via decarboxylation, a reaction catalyzed by the enzyme Tryptophan Decarboxylase (TDC) .[9][13] Secologanin, a monoterpenoid, is produced through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.[9]

The pivotal step is the stereospecific Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to form the glucoalkaloid strictosidine.[14][15][16] Strictosidine is the universal precursor for the vast family of MIAs.[9][14] Subsequently, Strictosidine β-Glucosidase (SGD) hydrolyzes the glucose moiety, yielding a highly reactive and unstable aglycone.[9][14] This aglycone serves as the critical branch point from which diverse alkaloid skeletons are synthesized.[14][15]

Caption: The common biosynthetic pathway to strictosidine, the precursor of all MIAs.

Divergent Biosynthetic Pathways from Strictosidine

From the strictosidine aglycone, a series of enzyme-catalyzed reactions, including cyclizations, oxidations, reductions, and esterifications, lead to the vast diversity of alkaloids found in Rauwolfia.

Biosynthesis of Ajmaline

The biosynthesis of ajmaline is a complex, multi-step process involving the formation of the sarpagan-type skeleton.[14] After the formation of the strictosidine aglycone, it is converted to 19-E-geissoschizine. The pathway then proceeds through several key intermediates, including polyneuridine (B1254981) aldehyde, vinorine, and vomilenine.[6][17] The final steps involve a series of reductions, deacetylation, and methylation to yield ajmaline.[6][8][14]

Caption: The biosynthetic pathway leading to the antiarrhythmic alkaloid Ajmaline.

Biosynthesis of Reserpine

The biosynthesis of reserpine is notable for its unique C3 β-stereochemistry, which contrasts with the α-configuration of most MIAs derived from strictosidine.[18] Recent studies have elucidated that the pathway begins with α-configured strictosidine, and the crucial C3 epimerization occurs later in the pathway.[18][19] The pathway proceeds through α-yohimbine and involves a key two-step process catalyzed by a flavin-dependent oxidase and an NADPH-dependent reductase to establish the correct stereochemistry.[18] The final steps involve methoxylation and esterification with 3,4,5-trimethoxybenzoyl-CoA to form reserpine.[18][19]

Caption: The recently elucidated biosynthetic pathway for Reserpine.

Biosynthesis of Heteroyohimbine Alkaloids (e.g., Ajmalicine, Yohimbine)

The heteroyohimbine and yohimbane alkaloids also branch from the strictosidine aglycone.[15] The aglycone can rearrange into 4,21-dehydrogeissoschizine (B1238243).[9][15] This intermediate is a critical branching point. It can be reduced by enzymes like Yohimbine Synthase (YOS) to form yohimbane isomers such as yohimbine and rauwolscine.[15] Alternatively, 4,21-dehydrogeissoschizine can spontaneously cyclize to cathenamine, which is then converted by enzymes like Tetrahydroalstonine Synthase (THAS) into various heteroyohimbine isomers, including ajmalicine.[15]

Caption: Biosynthetic branching to Yohimbane and Heteroyohimbine alkaloids.

Regulation of Alkaloid Biosynthesis

The production of MIAs in Rauwolfia is tightly regulated by complex signaling networks, often triggered by external stimuli such as wounding or elicitors. The jasmonate signaling pathway is a well-characterized example.[20] Elicitors like Methyl Jasmonate (MeJA) trigger a cascade that leads to the degradation of JAZ repressor proteins.[9] This de-represses transcription factors, such as ORCA3, which then bind to the promoters of MIA biosynthetic genes (e.g., TDC, STR), activating their transcription and boosting alkaloid production.[9][20]

Caption: The Jasmonate signaling pathway regulating alkaloid biosynthesis.

Experimental Protocols for Isolation and Analysis

The study of this compound alkaloids relies on robust methods for their extraction, separation, and characterization.

Extraction and Fractionation of Alkaloids

The initial step involves liberating the alkaloids from the dried and powdered root material of Rauwolfia serpentina.[1]

-

Extraction: A common method is Soxhlet extraction using 90% alcohol.[4] Alternatively, the powdered root material can be moistened with a sodium bicarbonate solution and extracted with a non-polar solvent like benzene (B151609) or chloroform (B151607).[4]

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an immiscible organic solvent (e.g., chloroform) and washed with an acidic solution (e.g., dilute HCl). The alkaloids move into the aqueous acidic layer as salts.

-

Liberation and Re-extraction: The acidic aqueous layer is then made alkaline with ammonia (B1221849) to liberate the free alkaloid bases.[4] These free bases are then re-extracted back into an organic solvent like chloroform.[4]

-

Concentration: The final organic extract is evaporated to dryness to yield the total crude alkaloid fraction, which is analogous to the this compound fraction.[4]

Caption: General experimental workflow for alkaloid extraction and fractionation.

Analytical Techniques for Quantification

-

High-Performance Liquid Chromatography (HPLC/UHPLC): This is the gold standard for the simultaneous separation and quantification of multiple alkaloids.[10][21] A typical method uses a reversed-phase C18 column with a gradient mobile phase of acetonitrile (B52724) and water, both containing a small amount of formic acid (0.05%).[10] Detection is commonly performed using a UV detector at wavelengths such as 254 nm or 268 nm.[1][10]

-

Thin-Layer Chromatography (TLC/HPTLC): TLC is used for rapid qualitative profiling and semi-quantitative estimation.[21][22][23] Common solvent systems include mixtures of chloroform and methanol (B129727) (e.g., 97:3 or 80:20).[23] Spots are visualized under UV light (254/366 nm).[23]

-

Spectrophotometry: A simpler method for determining total alkaloid content or specific alkaloids after a color-forming reaction. For instance, Rauwolfia alkaloids can be oxidized by iron(III), and the resulting iron(II) can be complexed with 1,10-phenanthroline (B135089) to form a red complex measured at 510 nm.[22][24]

Structural Elucidation Methods

To confirm the identity of known alkaloids or characterize new ones, spectroscopic methods are essential.

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), MS provides molecular weight information and fragmentation patterns that are crucial for identification.[10][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques (COSY, HMBC, HSQC), are used to determine the precise chemical structure and stereochemistry of purified compounds.[25][26]

Quantitative Analysis of this compound-Related Alkaloids

The concentration of alkaloids in Rauwolfia serpentina can vary significantly based on geographical location, season of collection, and plant part.[22]

Table 1: Quantitative Content of Major Alkaloids in Rauwolfia serpentina

| Alkaloid | Plant Part | Concentration Range | Reference |

|---|---|---|---|

| Total Alkaloids | Roots | 1.57 - 12.1 mg/g dry weight | [10] |

| Reserpine | Roots | Up to 3.0% of total alkaloids | [22] |

| Reserpine | Roots | 0.880 (Absorbance units) | [22] |

| Reserpine | In-vitro Roots | 33 mg/g | [21] |

| Ajmaline | Roots | 0.485 (Absorbance units) | [22] |

| Ajmalicine | Leaves | 0.753 (Absorbance units) | [22] |

| Yohimbine | Roots | 0.537 (Absorbance units) |[22] |

Table 2: Exemplary Chromatographic Conditions for Alkaloid Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| UHPLC-UV | Reversed Phase C18 | Water and Acetonitrile (both with 0.05% formic acid) | UV (specific wavelengths for each alkaloid) | [10] |

| HPLC | μPorasil | Methanol | Fluorometric (Ex: 280 nm for Reserpine) | [23] |

| HPLC | C18 | Toluene:Ethyl Acetate:Formic Acid (7:2:1) | UV at 268 nm | [1] |

| TLC | Silica Gel | Chloroform:Methanol (97:3 or 80:20) | UV Light (Long/Short wave) |[23] |

Conclusion

The this compound fraction represents a treasure trove of complex indole alkaloids, each synthesized through elegant and intricate biosynthetic pathways originating from the central precursor, strictosidine. Elucidating these pathways, from the initial condensation reaction to the divergent routes leading to ajmaline, reserpine, and yohimbine, provides a molecular roadmap for researchers. This knowledge, combined with robust experimental protocols for extraction and analysis, is fundamental for quality control, drug discovery, and the ambitious goal of metabolic engineering. By harnessing this understanding, the scientific community can optimize the production of these valuable compounds in heterologous systems, ensuring a sustainable supply for critical medicines and paving the way for the creation of novel analogs with enhanced therapeutic properties.

References

- 1. This compound Fraction [benchchem.com]

- 2. A long-term study of the effect of crude Rauwolfia serpentina and of its this compound fraction in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of Rauwolfia serpentina compounds, crude root, this compound derivative, and single alkaloid, in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]

- 5. journals.stmjournals.com [journals.stmjournals.com]

- 6. Ajmaline - Wikipedia [en.wikipedia.org]

- 7. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Yohimbine - Wikipedia [en.wikipedia.org]

- 13. Reserpine - Wikipedia [en.wikipedia.org]

- 14. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 15. researchgate.net [researchgate.net]

- 16. Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tarjomefa.com [tarjomefa.com]

- 21. scialert.net [scialert.net]

- 22. chemistryjournal.in [chemistryjournal.in]

- 23. academic.oup.com [academic.oup.com]

- 24. Spectrophotometric Determination of Rauwolfia Alkaloids: Estimation of Reserpine in Pharmaceuticals [jstage.jst.go.jp]

- 25. researchgate.net [researchgate.net]

- 26. US20210115043A1 - Process for Extracting and Purifying Rauwolscine from Rouwolfia Plant - Google Patents [patents.google.com]

Alseroxylon derivatives and their potential therapeutic uses

An In-depth Technical Guide to Alseroxylon (B1665727) Derivatives and Their Potential Therapeutic Uses

For Researchers, Scientists, and Drug Development Professionals

Introduction: The this compound Fraction

The this compound fraction represents a group of weakly basic, amorphous alkaloids extracted from the roots of Rauwolfia serpentina, commonly known as Indian snakeroot. Historically, this plant has been used for centuries in traditional medicine to treat a variety of ailments, including hypertension, insanity, and snakebites. In the mid-20th century, the this compound fraction was standardized and introduced into Western medicine, primarily for its antihypertensive and tranquilizing properties. While it contains a complex mixture of alkaloids, its pharmacological effects are largely attributed to the presence of reserpine (B192253) and related compounds. The primary mechanism of action involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) in the central and peripheral nervous systems. This guide explores the derivatives of these foundational alkaloids, their mechanisms, and their ongoing potential in modern therapeutics.

This compound Derivatives: Synthesis and Structure-Activity Relationships

The development of this compound derivatives has been driven by the need to improve upon the therapeutic index of the naturally occurring alkaloids. The primary goals of derivatization include enhancing potency, reducing the significant side effect profile (e.g., depression, sedation), and improving pharmacokinetic properties.

2.1 Key Synthetic Strategies Most synthetic efforts have focused on modifying the reserpine molecule, given its primary role in the fraction's activity. Key areas of modification include:

-

Modification of the C-18 Ester: The ester group at the C-18 position is a frequent target for modification. Altering this group can significantly impact the lipophilicity and potency of the compound.

-

Alterations to the Indole (B1671886) Moiety: Changes to the indole ring system can affect the molecule's binding affinity to VMAT2.

-

E-Ring Modifications: The E-ring of the yohimbine (B192690) skeleton is crucial for its pharmacological activity, and modifications in this region are explored to fine-tune its effects.

2.2 Structure-Activity Relationship (SAR) Insights Studies have demonstrated that the stereochemistry of the molecule is critical for its activity. The intact yohimbine skeleton and the presence of the methoxy (B1213986) group on the A-ring are considered essential for VMAT2 inhibition. The nature of the ester at C-18 directly influences the duration of action and the potency of the derivative.

Pharmacological Profile and Mechanism of Action

The central mechanism of action for this compound and its derivatives is the inhibition of VMAT2. This transporter is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release.

Workflow of VMAT2 Inhibition and Neurotransmitter Depletion

Caption: Irreversible VMAT2 inhibition by this compound derivatives leads to monoamine depletion.

By blocking VMAT2, these compounds prevent the sequestration of monoamines, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a gradual and long-lasting depletion of neurotransmitter stores in presynaptic neurons, resulting in reduced neurotransmission.

Potential Therapeutic Applications

The primary therapeutic applications of this compound derivatives stem from their ability to modulate monoaminergic systems.

4.1 Hypertension The antihypertensive effect is mediated by the depletion of norepinephrine in peripheral sympathetic nerve terminals. This reduces sympathetic tone, leading to a decrease in heart rate, cardiac output, and peripheral vascular resistance.

Table 1: Comparative Antihypertensive Efficacy

| Compound | Typical Oral Dosage | Onset of Action | Peak Effect | Side Effect Profile |

| This compound Fraction | 2-4 mg/day | Several days | 2-3 weeks | Moderate sedation, depression |

| Reserpine | 0.1-0.25 mg/day | Several days | 2-3 weeks | High incidence of depression |

| Syrosingopine | 0.5-3 mg/day | Several days | 2-3 weeks | Lower CNS side effects |

| Rescinnamine | 0.25-0.5 mg/day | Several days | 2-3 weeks | Similar to Reserpine |

4.2 Neuropsychiatric and Movement Disorders The ability to deplete dopamine makes these compounds useful in managing conditions characterized by excessive dopaminergic activity.

-

Huntington's Disease: Used to control chorea (involuntary movements).

-

Tardive Dyskinesia: Can be effective in managing this iatrogenic movement disorder caused by dopamine receptor-blocking agents.

-

Schizophrenia: Historically used for its antipsychotic effects, though largely replaced by newer agents with better side effect profiles.

4.3 Emerging Applications

-

Oncology: Some derivatives have shown anti-proliferative effects in cancer cell lines, potentially by disrupting cellular signaling pathways dependent on monoamines.

-

Addiction Research: The modulation of dopamine pathways provides a tool for studying the neurobiology of addiction and relapse.

Key Experimental Protocols

5.1 General Workflow for Synthesis and In Vitro Screening of Novel Derivatives The development of new this compound derivatives follows a structured pipeline from chemical synthesis to biological evaluation.

Logical Flow from Synthesis to Lead Identification

Caption: A typical workflow for the discovery of novel this compound derivatives.

5.2 Protocol: [³H]Dihydrotetrabenazine (DHTB) VMAT2 Competitive Binding Assay

This assay is a standard method to determine the binding affinity of test compounds to the VMAT2 transporter.

-

1. Preparation of Vesicle Membranes:

-

Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 30 minutes at 4°C to pellet crude synaptic vesicles.

-

Resuspend the pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

-

-

2. Binding Assay:

-

In a 96-well plate, combine the vesicle membrane preparation (typically 50-100 µg protein), [³H]DHTB (at a final concentration near its Kd, e.g., 2 nM), and varying concentrations of the test this compound derivative.

-

For non-specific binding determination, add a high concentration of a known VMAT2 ligand (e.g., 10 µM tetrabenazine) to a set of wells.

-

Bring the final volume to 250 µL with assay buffer.

-

-

3. Incubation and Harvesting:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Rapidly harvest the samples by filtration over GF/B glass fiber filters, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly three times with ice-cold assay buffer.

-

-

4. Data Analysis:

-

Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (concentration of the derivative that inhibits 50% of specific [³H]DHTB binding) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Future Directions and Conclusion

While the use of first-generation this compound compounds has declined due to their side effect profiles, the unique mechanism of VMAT2 inhibition remains a valuable therapeutic target. Future research is focused on developing derivatives with improved selectivity and a better safety margin. The exploration of novel drug delivery systems, such as brain-penetrating nanocarriers, may help to target the central nervous system more effectively while minimizing peripheral side effects. The continued investigation of this compound derivatives offers a promising avenue for the development of novel treatments for a range of neurological and cardiovascular disorders.

Pharmacological Profile of Alseroxylon's Constituent Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiles of the principal constituent alkaloids of Alseroxylon, a purified fat-soluble extract from the roots of Rauwolfia serpentina. The document focuses on the quantitative pharmacological data, detailed experimental methodologies for key assays, and the underlying signaling pathways of four prominent alkaloids: Reserpine, Yohimbine (B192690), Ajmaline, and the related alkaloid Rescinnamine (B1680530). Information on Serpentine is also included, though quantitative data are less prevalent in the available literature.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and other relevant quantitative data for the key alkaloids of this compound at various molecular targets.

Table 1: Receptor and Transporter Binding Affinities (Ki)

| Alkaloid | Target | Species/System | Ki (nM) | Notes |

| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | Wild Type | 161 ± 1 | Determined via competition binding with [³H]dihydrotetrabenazine ([³H]DTBZ). |

| Vesicular Monoamine Transporter 2 (VMAT2) | Chimera | 173 ± 1 | Determined via competition binding with [³H]DTBZ. | |

| Yohimbine | α2A-Adrenergic Receptor | Human | 1.4 | pKi = 8.52[1] |

| α2B-Adrenergic Receptor | Human | 7.1 | pKi = 8.00[1] | |

| α2C-Adrenergic Receptor | Human | 0.88 | pKi = 9.17[1] | |

| 5-HT1A Receptor | Rat | 74 | ||

| α2-Adrenergic Receptor (non-selective) | Human Platelets | 6.2 ± 1.4 | Kd value. | |

| Serpentine | Insulin Receptor (extracellular domain) | - | 2883 | Affinity (Molar). |

Table 2: Ion Channel and Enzyme Inhibition (IC50)

| Alkaloid | Target | Species/System | IC50 (µM) | Notes |

| Ajmaline | Fast Sodium Current (INa) | Rat Ventricular Myocytes | 27.8 ± 1.14 | Holding potential -75 mV.[2] |

| Fast Sodium Current (INa) | Rat Ventricular Myocytes | 47.2 ± 1.16 | Holding potential -120 mV.[2] | |

| L-type Calcium Current (ICa-L) | Rat Ventricular Myocytes | 70.8 ± 0.09 | [2] | |

| Transient Outward Potassium Current (Ito) | Rat Ventricular Myocytes | 25.9 ± 2.91 | [2] | |

| ATP-sensitive Potassium Current (IK(ATP)) | Rat Ventricular Myocytes | 13.3 ± 1.1 | [2] | |

| Sodium Current (INa) | Amphibian Skeletal Muscle | 23.2 | ||

| Potassium Current (IK) | Amphibian Skeletal Muscle | 9.2 | ||

| Rescinnamine | Angiotensin-Converting Enzyme (ACE) | - | Data not available | Identified as an ACE inhibitor, but specific IC50 values were not found in the provided search results.[2][3][4][5] |

Core Signaling Pathways and Mechanisms of Action

The constituent alkaloids of this compound exert their pharmacological effects through diverse mechanisms, primarily by interacting with components of the central and peripheral nervous systems.

Reserpine and Rescinnamine: VMAT2 Inhibition and Catecholamine Depletion

Reserpine and the structurally similar alkaloid rescinnamine are best known for their irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[6] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine (B1679862), serotonin) into synaptic vesicles. By blocking VMAT2, these alkaloids lead to the depletion of these neurotransmitters from nerve terminals, as they are degraded by monoamine oxidase in the cytoplasm. This depletion of catecholamines in the central and peripheral nervous systems is the primary mechanism behind their antihypertensive and sedative effects.[7] Rescinnamine is also reported to act as an angiotensin-converting enzyme (ACE) inhibitor.[2][3][4][5]

Figure 1. Mechanism of VMAT2 inhibition by Reserpine and Rescinnamine.

Yohimbine: α2-Adrenergic Receptor Antagonism

Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[1] These receptors are primarily located presynaptically and function as autoreceptors, inhibiting the release of norepinephrine. By blocking these receptors, yohimbine increases the release of norepinephrine into the synaptic cleft, leading to sympathomimetic effects. Yohimbine also has a moderate affinity for other adrenergic and serotonergic receptor subtypes.[8]

Figure 2. Mechanism of α2-adrenergic receptor antagonism by Yohimbine.

Ajmaline: Sodium Channel Blockade

Ajmaline is classified as a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[9] This action decreases the rate of depolarization of the cardiac action potential, prolongs the effective refractory period, and slows conduction velocity. Ajmaline also exhibits effects on potassium and calcium channels, contributing to its overall antiarrhythmic properties.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. rescinnamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Rescinnamine | C35H42N2O9 | CID 5280954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rescinnamine - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. benchchem.com [benchchem.com]

- 7. mims.com [mims.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Early Clinical Studies of Alseroxylon and its Active Alkaloid Reserpine in Psychosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the therapeutic landscape for severe mental illness was revolutionized by the introduction of the first effective psychopharmacological agents. Among these pioneering treatments was Alseroxylon, a purified fat-soluble alkaloidal extract from the roots of Rauwolfia serpentina. Its principal active component, reserpine (B192253), quickly became a focal point of research for its tranquilizing and antipsychotic effects. This technical guide provides an in-depth analysis of the early clinical studies of this compound and reserpine in the treatment of psychosis, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action. The introduction of reserpine into psychiatry was a pivotal moment, marking a significant step towards the biological treatment of schizophrenia and other psychotic disorders.[1][2][3]

Core Mechanism of Action: Monoamine Depletion

This compound, through its active alkaloid reserpine, exerts its antipsychotic effects by irreversibly inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[4][5][6] This protein is crucial for packaging monoamine neurotransmitters—dopamine (B1211576), norepinephrine, and serotonin—into presynaptic vesicles for subsequent release into the synaptic cleft.[4][5] By blocking VMAT2, reserpine leads to the accumulation of these neurotransmitters in the cytoplasm, where they are degraded by monoamine oxidase (MAO).[4][5] This ultimately results in a profound depletion of monoamine stores in the central and peripheral nervous systems, leading to a reduction in neurotransmission and the observed calming and antipsychotic effects.[4][7] The depletion of dopamine in the mesolimbic pathway is thought to be primarily responsible for the reduction of psychotic symptoms.[4]

Early Clinical Studies: Quantitative Data

The initial clinical evaluation of this compound and its derivatives in psychotic disorders, primarily schizophrenia, occurred in the 1950s. These studies, while pioneering, often lacked the rigorous design of modern clinical trials. A significant portion of the available data comes from comparative studies with chlorpromazine, another early antipsychotic.

Table 1: Summary of Comparative Clinical Trials of Reserpine vs. Chlorpromazine in Schizophrenia (1955-1962)

| Metric | Finding | Source |

| Number of Included Studies | 9 | [8][9] |

| Total Number of Participants | ~540 (average 60 per study) | [8][9] |

| Primary Outcome: Global Improvement (Short-Term) | ||

| Participants | 781 (from 6 RCTs) | [8][9] |

| Result | Chlorpromazine was superior to reserpine. | [8][9] |

| Risk Ratio for 'Not Improved' | 0.75 (95% CI: 0.62 to 0.92) | [8][9] |

| Secondary Outcome: Paranoid Distortion (Short-Term) | ||

| Participants | 19 (from 1 RCT) | [9] |

| Result | No clear difference between treatment groups. | [9] |

| Risk Ratio | 1.33 (95% CI: 0.62 to 2.89) | [9] |

| Adverse Events | ||

| Participants | 210 (from 3 RCTs) | [9] |

| Result | No obvious difference in 'toxic reactions'. | [9] |

| Risk Ratio for 'Toxic Reaction' | 1.68 (95% CI: 0.43 to 6.54) | [9] |

| Study Discontinuation | ||

| Participants | 229 (from 4 RCTs) | [9] |

| Result | No significant difference in early study withdrawal. | [9] |

| Risk Ratio for Leaving Study Early | 1.16 (95% CI: 0.94 to 1.42) | [9] |

Table 2: Dosage Regimens for Reserpine in Early Psychosis Trials

| Dosage Context | Daily Dose Range | Source |

| Initial Antipsychotic Treatment | 0.5 mg - 40 mg | [10] |

| Adjunctive Treatment | ≤ 0.5 mg (typically 0.25 mg twice daily) | [10] |

| Doses Requiring Anticholinergics | > 3 mg | [10] |

| Later Antihypertensive Treatment | 0.05 mg - 0.25 mg | [10] |

It is important to note that the quality of evidence from these early trials is considered low by modern standards.[8][9]

Experimental Protocols

The methodologies of these early clinical trials were variable and less standardized than contemporary research. However, a general workflow can be reconstructed.

Patient Population

-

Diagnosis: Primarily patients with a diagnosis of schizophrenia, often chronic and hospitalized.[1] Some studies also included patients with other psychotic disorders.

-

Inclusion Criteria: Generally, patients exhibiting prominent psychotic symptoms such as hallucinations, delusions, and agitation.

-

Exclusion Criteria: Not consistently reported in available summaries.

Treatment Administration

-

Formulation: Oral tablets of this compound or reserpine.

-

Dosage: As detailed in Table 2, dosages varied widely. Initial treatment for psychosis often involved higher doses, which were sometimes titrated down for maintenance.[10]

-

Duration: Study durations were often short-term, typically lasting several weeks to months.

Assessment of Efficacy

-

Primary Measures: Clinical global impression of improvement was a common primary outcome.[8][9]

-

Rating Scales: While not universally applied or consistently reported, some studies utilized early psychiatric rating scales. The Multidimensional Scale for Rating Psychiatric Patients (MSRPP) was used to measure paranoid distortion in at least one study.[9]

-

Behavioral Observations: Changes in general behavior and occupational adjustment were also assessed.

Assessment of Safety

-

Adverse Effects: Monitoring for "toxic reactions" and other side effects was a component of these trials, although reporting was often not systematic.[9] Common side effects included sedation, depression, and extrapyramidal symptoms.[1]

Conclusion

The early clinical studies of this compound and its active alkaloid reserpine were instrumental in establishing the paradigm of pharmacological treatment for psychosis. Although these pioneering trials lacked the methodological rigor of modern research, they provided crucial evidence for the efficacy of monoamine depletion as a therapeutic strategy for psychotic symptoms. The quantitative data, while limited, suggest that reserpine had a discernible antipsychotic effect, though it was ultimately superseded by more effective and better-tolerated agents like chlorpromazine.[8][9] The understanding of its mechanism of action via VMAT2 inhibition has had a lasting impact on neuropharmacology, influencing the development of subsequent generations of psychiatric medications. This historical perspective is invaluable for researchers and drug development professionals, offering insights into the evolution of antipsychotic therapy and the foundational principles that continue to inform the field today.

References

- 1. actaspsiquiatria.es [actaspsiquiatria.es]

- 2. [Historical approach to reserpine discovery and its introduction in psychiatry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 5. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Alterations of monoamine neurotransmitters, HPA-axis hormones, and inflammation cytokines in reserpine-induced hyperalgesia and depression comorbidity rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorpromazine versus reserpine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorpromazine versus reserpine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reserpine - Wikipedia [en.wikipedia.org]

Alseroxylon's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alseroxylon, a purified fat-soluble alkaloidal extract from the roots of Rauwolfia serpentina, has historically been utilized for its antihypertensive and tranquilizing properties. Its primary active constituent, reserpine (B192253), dictates its principal mechanism of action within the central nervous system (CNS). This technical guide provides an in-depth analysis of the neuropharmacological effects of this compound, with a focus on its molecular target, downstream signaling consequences, and the experimental methodologies used to characterize its activity. Quantitative data are presented to offer a comparative perspective, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a complex mixture of indole (B1671886) alkaloids derived from Rauwolfia serpentina, a plant with a long history in traditional Indian medicine for treating a variety of ailments, including hypertension, insomnia, and insanity.[1] While comprised of numerous alkaloids, the pharmacological profile of this compound is predominantly attributed to reserpine.[2] The primary CNS effects of this compound, including sedation and tranquilization, stem from its profound impact on monoaminergic neurotransmission.[3] This guide will dissect the intricate mechanisms underlying these effects, presenting key data and experimental protocols relevant to its study.

Mechanism of Action: VMAT2 Inhibition

The principal molecular target of this compound's active component, reserpine, is the vesicular monoamine transporter 2 (VMAT2) .[4][5] VMAT2 is a crucial protein located on the membrane of synaptic vesicles within monoaminergic neurons. Its primary function is to transport cytosolic monoamines—dopamine (B1211576), norepinephrine, and serotonin (B10506)—into the vesicles for storage and subsequent release into the synaptic cleft. This process is essential for maintaining a readily available pool of neurotransmitters for synaptic transmission.[5]

Reserpine acts as an irreversible inhibitor of VMAT2.[6] By binding to the transporter, it prevents the uptake and sequestration of monoamines into synaptic vesicles. The unprotected cytosolic neurotransmitters are then susceptible to degradation by monoamine oxidase (MAO).[7] This leads to a progressive and long-lasting depletion of monoamine stores in the CNS.[3]

Binding Affinity and Potency

The inhibitory potency of reserpine, the key alkaloid in this compound, against VMAT has been quantified in numerous studies. The following table summarizes key binding affinity (Ki) and 50% inhibitory concentration (IC50) values.

| Compound | Target(s) | Parameter | Value(s) | Reference(s) |

| Reserpine | human VMAT1 | Ki | 34 nM | [8][9] |

| Reserpine | human VMAT2 | Ki | 12 nM | [8][9] |

| Reserpine | P-glycoprotein | IC50 | 0.5 µM | [8][9] |

| Reserpine | VMAT2 | IC50 | 25.2 nM (in HEK-293-VMAT2:eGFP cells) | [10] |

Neurochemical and Behavioral Consequences

The depletion of monoamines by this compound leads to a cascade of neurochemical and behavioral changes. These effects are dose-dependent and are central to both its therapeutic applications and its side-effect profile.

Quantitative Effects on Brain Monoamine Levels

Chronic administration of reserpine, the active component of this compound, leads to a significant reduction in the concentration of dopamine, norepinephrine, and serotonin in various brain regions. The table below presents illustrative data on the extent of this depletion.

| Brain Region | Monoamine | Treatment | % Depletion (approx.) | Reference(s) |

| Striatum | Dopamine | Reserpine (5 mg/kg, IP) in rats | 70-95% | [11] |

| Hypothalamus | Norepinephrine | Reserpine (5 mg/kg, IP) in rats | 70-95% | [11] |

| Brainstem | Serotonin | Reserpine (5 mg/kg, IP) in rats | 70-95% | [11] |

Behavioral Effects

The neurochemical alterations induced by this compound manifest as distinct behavioral changes, which have been extensively studied in animal models.

-

Sedation and Hypoactivity: The depletion of catecholamines, particularly dopamine and norepinephrine, results in a dose-dependent decrease in spontaneous locomotor activity.[12]

-

Depressive-like Phenotype: Chronic administration of this compound or reserpine is a widely used pharmacological model to induce a depressive-like state in rodents. This is characterized by increased immobility in the forced swim and tail suspension tests, as well as anhedonia.[12]

-

Antipsychotic Effects: The reduction in dopamine signaling is thought to underlie the antipsychotic properties of this compound, making it historically useful in the management of psychosis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the CNS effects of this compound and its constituents.

Reserpine-Induced Depression Model in Rats

This protocol describes the induction of a depressive-like state in rats for the evaluation of potential antidepressant compounds.

4.1.1. Experimental Workflow

Caption: Workflow for a reserpine-induced depression model in rats.

4.1.2. Materials

-

Male Sprague-Dawley rats (250-300g)

-

Reserpine solution (dissolved in a vehicle solution)

-

Vehicle solution (e.g., saline)

-

Forced Swim Test apparatus (glass cylinder, 50 cm height, 20 cm diameter)

-

Open Field Test arena (e.g., 100 cm x 100 cm)

-

Video tracking software

4.1.3. Procedure

-

Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water for at least 7 days prior to experimentation.[12]

-

Baseline Behavioral Testing:

-

Open Field Test: Place each rat in the center of the open field arena and record its activity for 10 minutes. Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[13]

-

Forced Swim Test (Pre-test): Place each rat in the glass cylinder filled with water (23-25°C) to a depth of 30 cm for 15 minutes.[14]

-

-

Chronic Reserpine Administration: Administer reserpine (e.g., 0.2 mg/kg or 0.8 mg/kg, intraperitoneally) or vehicle daily for 20 days according to a predetermined schedule.[12]

-

Post-Treatment Behavioral Testing (Day 21):

-

Forced Swim Test (Test): 24 hours after the pre-test, place the rats back in the swim cylinder for a 5-minute test session. Record and score the duration of immobility, swimming, and climbing behaviors.[14]

-

Open Field Test: Repeat the open-field test as described in the baseline assessment.

-

-

Washout Period: Cease drug administration and allow for a 10-day washout period.[12]

-

Final Behavioral Assessment: Repeat the behavioral tests to assess the persistence of the depressive-like phenotype.[12]

-

Tissue Collection: Following the final behavioral tests, euthanize the animals and collect brain tissue for subsequent neurochemical analysis.

Quantification of Brain Monoamines by HPLC-ED

This protocol outlines the procedure for measuring the levels of dopamine, norepinephrine, and serotonin in rodent brain tissue.

4.2.1. Experimental Workflow

Caption: Workflow for HPLC-ED analysis of brain monoamines.

4.2.2. Materials

-

Dissected brain tissue

-

0.1 M Perchloric acid

-

Mobile phase (e.g., citrate-phosphate buffer with methanol (B129727) and an ion-pairing agent)[2]

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

-

Standards for dopamine, norepinephrine, and serotonin

4.2.3. Procedure

-

Tissue Preparation: Rapidly dissect the brain regions of interest on ice. Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.[15]

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 12,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[15]

-

Sample Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant onto the HPLC system.

-

Separate the monoamines using a reversed-phase C18 column with an isocratic mobile phase.

-

Detect the eluted monoamines using an electrochemical detector set at an appropriate oxidation potential.[2]

-

-

Quantification: Determine the concentration of each monoamine by comparing the peak areas to a standard curve generated from known concentrations of the standards.

Downstream Signaling Pathways

The depletion of monoamines by this compound has profound effects on downstream signaling pathways, leading to adaptive changes in neuronal function.

Dopaminergic Signaling

The reduction in vesicular dopamine release leads to decreased activation of postsynaptic dopamine receptors, particularly the D2 receptor which is coupled to Gi/o proteins.

Caption: Dopamine D2 receptor downstream signaling cascade affected by this compound.

Reduced D2 receptor stimulation leads to disinhibition of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA).[7] PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to long-term changes in gene expression and neuronal function.[16]

Serotonergic Signaling

Similarly, the depletion of serotonin affects its signaling through various postsynaptic receptors, such as the 5-HT2A receptor, which is coupled to Gq/11 proteins.

Caption: Serotonin 5-HT2A receptor downstream signaling affected by this compound.

Decreased activation of 5-HT2A receptors results in reduced stimulation of phospholipase C (PLC), leading to lower production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] This, in turn, dampens intracellular calcium release and protein kinase C (PKC) activation, impacting a wide range of cellular processes.[17]

Conclusion

This compound exerts its profound effects on the central nervous system primarily through the irreversible inhibition of VMAT2 by its main constituent, reserpine. This leads to a widespread and sustained depletion of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin. The resulting sedative, tranquilizing, and antipsychotic effects are a direct consequence of this monoamine depletion and the subsequent alterations in downstream signaling pathways. The experimental models and analytical techniques detailed in this guide provide a robust framework for the continued investigation of this compound and other VMAT2 inhibitors, offering valuable tools for researchers in neuropharmacology and drug development. A thorough understanding of these mechanisms is critical for appreciating both the therapeutic potential and the significant side-effect profile, most notably the risk of depression, associated with this class of compounds.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cdk5 Phosphorylates Dopamine D2 Receptor and Attenuates Downstream Signaling | PLOS One [journals.plos.org]

- 4. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. Changes of Serotonin (5-HT), 5-HT2A Receptor, and 5-HT Transporter in the Sprague-Dawley Rats of Depression, Myocardial Infarction and Myocardial Infarction Co-exist with Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid determination of norepinephrine, dopamine, serotonin, their precursor amino acids, and related metabolites in discrete brain areas of mice within ten minutes by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 11. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reserpine-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med-fom-brotto.sites.olt.ubc.ca [med-fom-brotto.sites.olt.ubc.ca]

- 14. mdpi.com [mdpi.com]

- 15. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Alseroxylon: An In-depth Review of its Historical Medical Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction